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In the ongoing battle against antibiotic resistance, the development of novel 3-lactamase
inhibitors is paramount. Taniborbactam and vaborbactam, two boronic acid-based inhibitors,
represent significant advancements in this field. While both effectively neutralize serine [3-
lactamases (SBLS), taniborbactam exhibits a broader spectrum of activity that includes
clinically important metallo-3-lactamases (MBLS). This guide provides a detailed structural and
guantitative comparison of the binding modes of these two inhibitors, offering valuable insights
for researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Similarities

Feature Taniborbactam Vaborbactam

Core Structure Bicyclic boronate Monocyclic boronate
Mechanism of Action (SBLS) Reversible covalent inhibition Reversible covalent inhibition
Mechanism of Action (MBLS) Competitive inhibition No significant activity

o Broad-spectrum (SBLs and ] ]
Spectrum of Activity MBLS) Primarily Class A and C SBLs
S

Quantitative Comparison of Inhibitory Activity
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The following table summarizes the kinetic and inhibitory parameters of taniborbactam and

vaborbactam against a panel of clinically relevant 3-lactamases.

. . IC50 k2/Ki koff (10- t1/2
Enzyme Class Inhibitor  Ki (uM) .
(nM) (M-1s-1) 4 s-1) (min)
Taniborb
KPC-2 A (SBL) 0.017 - 104-105 1.1-3.8 30 - 105
actam
Vaborbac
- - 103 - 5-32
tam
CTX-M- Taniborb
A (SBL) 0.002 - 104-105 1.1-3.8 30 - 105
15 actam
Vaborbac
- - 103 - 5-32
tam
P99 Taniborb
C (SBL) - - 104-105 1.1-3.8  30-105
AmpC actam
Vaborbac
- - 103 - 5-32
tam
Taniborb
NDM-1 B (MBL) 0.081 - - - -
actam
Vaborbac
>50,000 - - - -
tam
Taniborb
VIM-2 B (MBL) 0.019 - - - -
actam
Vaborbac
>50,000 - - - -
tam
Taniborb
IMP-1 B (MBL) >30 - - - -
actam
Data compiled from multiple sources.[1][2]
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Structural Insights into Binding Modes

High-resolution X-ray crystallography studies have elucidated the binding modes of both
taniborbactam and vaborbactam to serine (3-lactamases, such as KPC-2.[3][4] Both inhibitors
form a reversible covalent bond between their boron atom and the catalytic Ser70 residue in
the enzyme's active site.[3] The overall binding geometries are remarkably similar, with the
carboxylate groups of both inhibitors interacting with the side chains of Thr235, Thr237, and
Ser130.[3]

Comparative Binding of Taniborbactam and Vaborbactam in KPC-2
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Comparative binding modes in a serine [3-lactamase.

A key differentiator lies in taniborbactam's ability to inhibit metallo-p-lactamases. In MBLs,
taniborbactam acts as a competitive inhibitor, where its boronic acid moiety interacts with the
zinc ions in the active site, mimicking the tetrahedral transition state of substrate hydrolysis.[1]
[2] Vaborbactam lacks this capability.[5]
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Taniborbactam's Dual Inhibition Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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taniborbactam-and-vaborbactam-binding-modes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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